Val-Phe ACE Inhibition vs. Ala-Val-Phe
Val-Phe is a significantly more potent ACE inhibitor than its precursor tripeptide Ala-Val-Phe. In organ bath experiments using rat aorta, Val-Phe demonstrated clear ACE inhibition, whereas Ala-Val-Phe showed no measurable activity [1]. This functional disparity is attributed to the inability of Ala-Val-Phe to effectively bind to the ACE active site, as confirmed by molecular docking studies [1].
| Evidence Dimension | In vitro ACE inhibitory activity (functional response) |
|---|---|
| Target Compound Data | Active: Showed ACE inhibition |
| Comparator Or Baseline | Ala-Val-Phe: Inactive: Did not show ACE inhibition |
| Quantified Difference | Qualitative difference: Val-Phe active vs. Ala-Val-Phe inactive |
| Conditions | Organ bath experiments using rat aorta |
Why This Matters
This demonstrates that Val-Phe, not its longer-chain analog, is the bioactive moiety responsible for ACE inhibition, making it essential for studies focused on antihypertensive mechanisms.
- [1] Vercruysse, L., Van Camp, J., Morel, N., Rougé, P., Herregods, G., & Smagghe, G. (2010). Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats. Peptides, 31(3), 482-488. https://doi.org/10.1016/j.peptides.2009.05.029 View Source
